![molecular formula C11H13ClF3N3O2 B2593477 盐酸1-[4-硝基-2-(三氟甲基)苯基]哌嗪 CAS No. 1049789-26-5](/img/structure/B2593477.png)

盐酸1-[4-硝基-2-(三氟甲基)苯基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

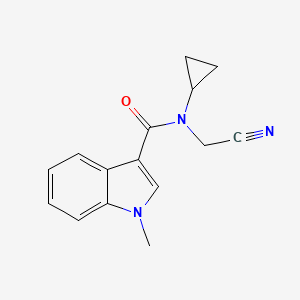

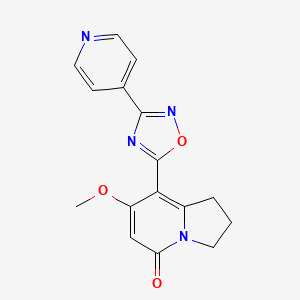

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H12F3N3O2 . It is also known by its CAS number 381242-61-1 .

Molecular Structure Analysis

The molecular structure of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride can be represented by the InChI code: 1S/C11H12F3N3O2.ClH/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H .Physical And Chemical Properties Analysis

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride has a molecular weight of 275.23 g/mol . Its exact mass is 275.08816112 g/mol and its monoisotopic mass is also 275.08816112 g/mol . The compound has a topological polar surface area of 61.1 Ų .科学研究应用

Kinase Inhibition

The piperazine moiety in this compound plays a crucial role in designing kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with diseases like cancer. Researchers have explored the use of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride as a scaffold for developing kinase inhibitors. By modifying the piperazine ring, scientists can fine-tune the compound’s binding affinity and selectivity toward specific kinases .

Receptor Modulation

The hydrophilic nature of the piperazine ring makes it an ideal pharmacophore for receptor modulation. Researchers have investigated this compound as a potential ligand for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. By attaching functional groups to the piperazine core, scientists can tailor its interactions with specific receptor subtypes .

Buchwald–Hartwig Amination

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride serves as a valuable building block in synthetic chemistry. The Buchwald–Hartwig amination, a powerful cross-coupling reaction, allows researchers to introduce diverse substituents onto the piperazine ring. This method enables the creation of structurally diverse compounds for drug discovery .

Aromatic Nucleophilic Substitution

The trifluoromethyl-substituted phenyl group in the compound enhances its reactivity in aromatic nucleophilic substitution reactions. Researchers have utilized this property to functionalize the piperazine ring with various aryl or heteroaryl groups. These modified derivatives can be further evaluated for biological activity .

Reductive Amination

The reductive amination of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride allows the introduction of diverse amines. This synthetic strategy enables the creation of libraries of piperazine derivatives with varying substituents. Researchers can then screen these compounds for biological effects, such as receptor binding or enzyme inhibition .

Finkelstein Alkylation and Amide Bond Formation

The compound’s trifluoromethyl group enhances its electrophilicity, making it amenable to Finkelstein alkylation and amide bond formation. These reactions allow the attachment of alkyl or acyl groups to the piperazine core. Researchers can explore the resulting derivatives for applications in medicinal chemistry .

安全和危害

属性

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCCKZPLILRFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2593397.png)

![8,9-Dimethoxy-2-methyl-5-[(3-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2593400.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)

![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)